molecular formula C6H10N2O B1426609 4,7-Diazaspiro[2.5]octan-5-one CAS No. 1200114-14-2

4,7-Diazaspiro[2.5]octan-5-one

Cat. No. B1426609
M. Wt: 126.16 g/mol
InChI Key: JTVPAPLJEHMQMX-UHFFFAOYSA-N
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Description

4,7-Diazaspiro[2.5]octan-5-one is a chemical compound with the CAS Number: 1200114-14-2 . It has a molecular weight of 126.16 . The compound is typically stored at room temperature and is available in a solid form .


Molecular Structure Analysis

The IUPAC name for 4,7-Diazaspiro[2.5]octan-5-one is the same as its common name . The InChI code for this compound is 1S/C6H10N2O/c9-5-3-7-4-6(8-5)1-2-6/h7H,1-4H2,(H,8,9) .


Physical And Chemical Properties Analysis

4,7-Diazaspiro[2.5]octan-5-one is a solid at room temperature . It has a molecular weight of 126.16 .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Cycloaddition Reactions : 4,7-Diazaspiro[2.5]octan-5-one derivatives have been synthesized through [3+2] cycloaddition reactions, exhibiting distinct envelope conformations of their isoxazolidine rings, impacting substituent positions (Chiaroni et al., 2000).

Medical and Biological Research

  • Malaria Research : Novel diazaspiro[3.4]octane series, including variations of 4,7-Diazaspiro[2.5]octan-5-one, have shown activity against multiple stages of the malaria parasite Plasmodium falciparum, offering a promising avenue for malaria treatment (Le Manach et al., 2021).

Material Science and Corrosion Studies

  • Corrosion Inhibition : Derivatives of 4,7-Diazaspiro[2.5]octan-5-one have been evaluated as potential inhibitors for mild steel corrosion in acidic environments, indicating their utility in materials science and engineering (Chafiq et al., 2020).

Pharmaceutical Development

  • Antitubercular Activity : Certain derivatives of 4,7-Diazaspiro[2.5]octan-5-one have demonstrated potent antitubercular properties, highlighting their potential in developing new treatments for tuberculosis (Lukin et al., 2023).

  • Calcium Channel Antagonists : Some 4,7-Diazaspiro[2.5]octan-5-one analogs have been found to be effective T-type calcium channel inhibitors, suggesting their relevance in neurological and cardiovascular therapies (Fritch & Krajewski, 2010).

Photochemical Studies

  • Photophysical Analysis : Diazaspiro compounds, including 4,7-Diazaspiro[2.5]octan-5-one, have been synthesized and analyzed for their photophysical behavior and solvatochromic properties, contributing to understanding their applications in photochemistry (Aggarwal & Khurana, 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4,7-diazaspiro[2.5]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-3-7-4-6(8-5)1-2-6/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVPAPLJEHMQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Diazaspiro[2.5]octan-5-one

CAS RN

1200114-14-2
Record name 4,7-diazaspiro[2.5]octan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Brackmann, M Es‐Sayed, A de Meijere - 2005 - Wiley Online Library
Methyl 1-(tert-butoxycarbonylamino) cyclopropanecarboxylate (9) was converted into the spirocyclopropanated fivemembered ring analogue 7a of Iprodione (1) in five steps with an …
C Sandoval, NK Lim, H Zhang - Organic letters, 2018 - ACS Publications
An expedient two-step synthesis of 3,4-dihydropyrrolopyrazinones has been achieved via a Vilsmeier–Haack reaction of ketones, followed by an annulation of the corresponding …
Number of citations: 16 pubs.acs.org

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